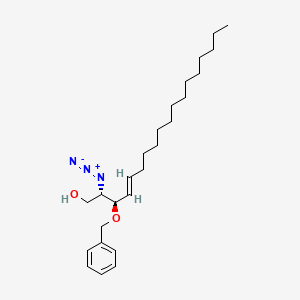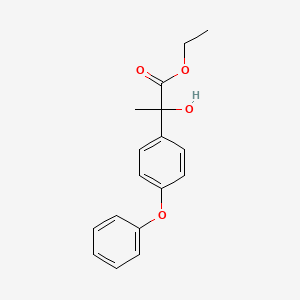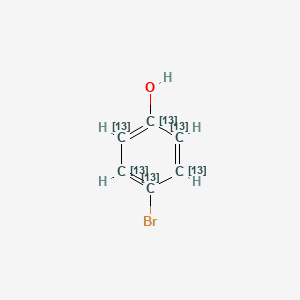
4-Bromophenol-1,2,3,4,5,6-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenol-1,2,3,4,5,6-13C6 is a stable isotope-labeled compound, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic research, environmental analysis, and more.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenol-1,2,3,4,5,6-13C6 typically involves the bromination of phenol-1,2,3,4,5,6-13C6. The reaction is carried out under controlled conditions to ensure selective bromination at the para position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes with stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromophenol-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a nucleophile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of phenol derivatives with various substituents.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of dehalogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromophenol-1,2,3,4,5,6-13C6 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Metabolic Research: Used as a tracer in metabolic studies to track the fate of phenolic compounds in biological systems.
Environmental Analysis: Employed as a standard for detecting environmental pollutants in air, water, soil, and sediment.
Clinical Diagnostics: Utilized in the development of diagnostic assays for detecting phenolic compounds in biological samples.
Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromophenol-1,2,3,4,5,6-13C6 involves its interaction with various molecular targets and pathways. The bromine atom and the hydroxyl group on the benzene ring allow it to participate in electrophilic and nucleophilic reactions. The isotopic labeling with carbon-13 enables detailed studies of its metabolic pathways and interactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Bromophenol-1,2,3,4,5,6-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic labeling distinguishes it from other similar compounds that do not have such labeling, making it particularly valuable in studies requiring detailed metabolic and environmental analysis.
Eigenschaften
Molekularformel |
C6H5BrO |
|---|---|
Molekulargewicht |
178.96 g/mol |
IUPAC-Name |
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
GZFGOTFRPZRKDS-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1O)Br |
Kanonische SMILES |
C1=CC(=CC=C1O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


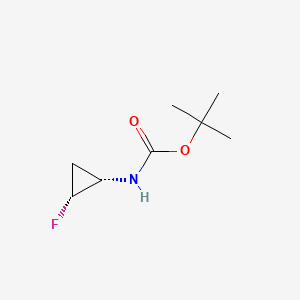
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
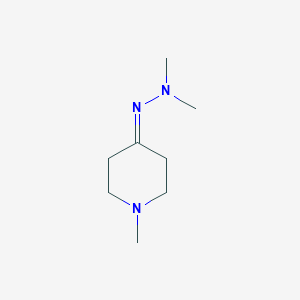
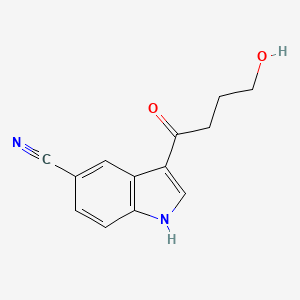
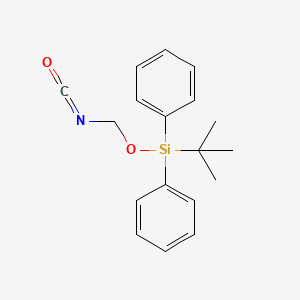
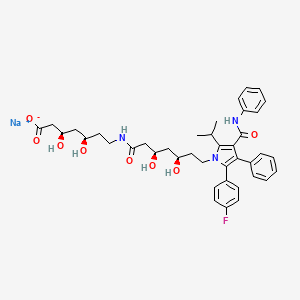
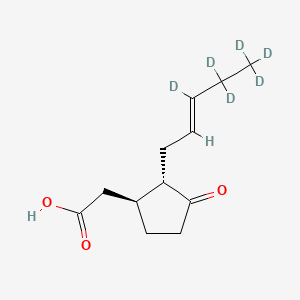
![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
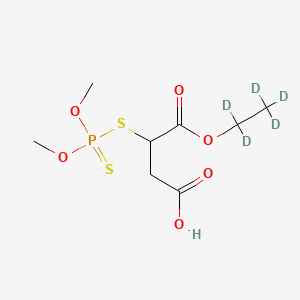
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
